molecular formula C4H2ClN5 B8520966 2-Amino-4-chloro-6-cyano-[1,3,5]triazine

2-Amino-4-chloro-6-cyano-[1,3,5]triazine

Cat. No.: B8520966
M. Wt: 155.54 g/mol
InChI Key: QDVDAIARBOPYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-6-cyano-[1,3,5]triazine is a useful research compound. Its molecular formula is C4H2ClN5 and its molecular weight is 155.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H2ClN5

Molecular Weight

155.54 g/mol

IUPAC Name

4-amino-6-chloro-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C4H2ClN5/c5-3-8-2(1-6)9-4(7)10-3/h(H2,7,8,9,10)

InChI Key

QDVDAIARBOPYHK-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NC(=NC(=N1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-amino-4-cyano-6-oxo-1,3,5-triazine (J. Am. Chem. Soc., 1961, 83, 1261-2, 2.30 g, 16.8 mmol) was added phosphoryl trichloride (50 mL, 547 mmol) and the mixture heated at 90 C for 2 h. The reaction mixture was cooled to room temperature before pouring onto ice-water (250 mL) and basifying to pH 8 with solid sodium carbonate. The mixture was then extracted into DCM (3×250 mL) and the combined organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the desired compound, which was used crude without further purification (343 mg, 13%). Method C HPLC-MS: 2 MH+ requires m/z=311. Found: m/z=311, Rt=0.74 min (100%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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